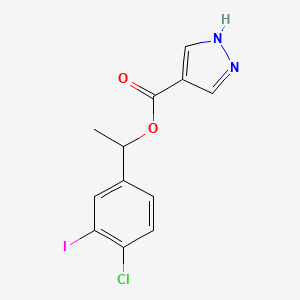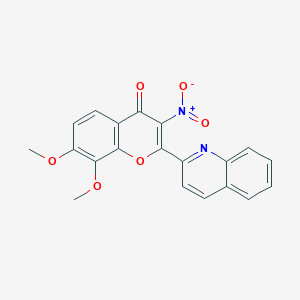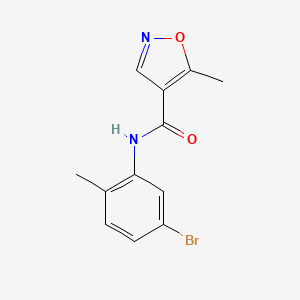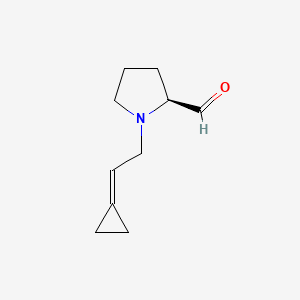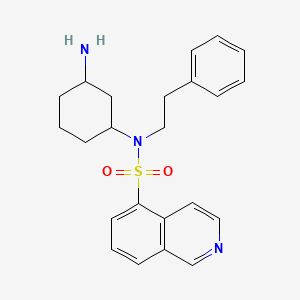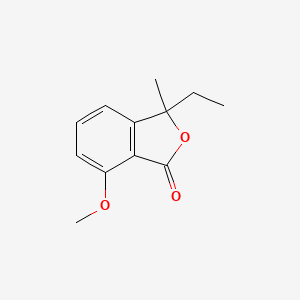
(S)-Benzyl (2-oxooxazolidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl (2-oxooxazolidin-4-yl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as a building block in the synthesis of various biologically active molecules. The compound features an oxazolidinone ring, which is a five-membered lactam, and a benzyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the oxazolidinone ring. One common method involves the reaction of an amino alcohol with phosgene or a phosgene equivalent to form the oxazolidinone core.
Benzylation: The next step involves the introduction of the benzyl group. This can be achieved through the reaction of the oxazolidinone with benzyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is usually purified by recrystallization or column chromatography to obtain (S)-Benzyl (2-oxooxazolidin-4-yl)carbamate in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the oxazolidinone ring can produce amino alcohols.
Applications De Recherche Scientifique
Chemistry
(S)-Benzyl (2-oxooxazolidin-4-yl)carbamate is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the investigation of stereospecific processes.
Medicine
The compound has potential applications in the development of new drugs, particularly those targeting bacterial infections. The oxazolidinone ring is a key structural component in several antibiotics, such as linezolid.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its role as a chiral building block makes it indispensable in the production of high-value chemicals.
Mécanisme D'action
The mechanism by which (S)-Benzyl (2-oxooxazolidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, the oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Benzyl (2-oxooxazolidin-4-yl)carbamate: The enantiomer of the compound, which may have different biological activities and applications.
Linezolid: An antibiotic that also contains an oxazolidinone ring, used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but with enhanced potency and a different side effect profile.
Uniqueness
(S)-Benzyl (2-oxooxazolidin-4-yl)carbamate is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological targets. Its versatility as a chiral auxiliary and building block sets it apart from other compounds in its class.
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
benzyl N-[(4R)-2-oxo-1,3-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C11H12N2O4/c14-10(12-9-7-17-11(15)13-9)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1 |
Clé InChI |
KJFJCCSIVVSPEU-VIFPVBQESA-N |
SMILES isomérique |
C1[C@H](NC(=O)O1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(NC(=O)O1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
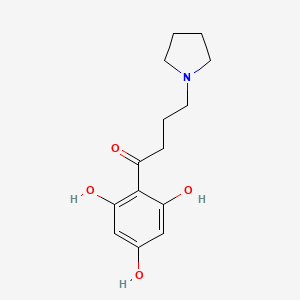
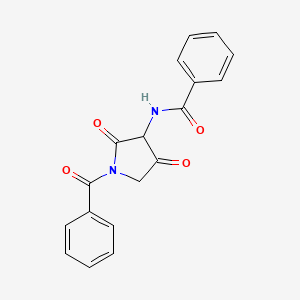
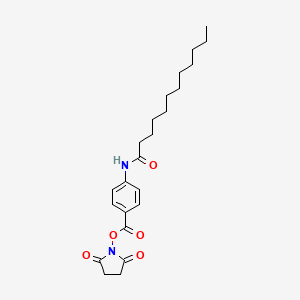
![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
